Bulbocapnine hydrochloride
CAS No.: 632-47-3
Cat. No.: VC21328724
Molecular Formula: C19H20ClNO4
Molecular Weight: 361.8 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 632-47-3 |
---|---|
Molecular Formula | C19H20ClNO4 |
Molecular Weight | 361.8 g/mol |
IUPAC Name | (12S)-17-methoxy-11-methyl-3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,14(19),15,17-hexaen-18-ol;hydrochloride |
Standard InChI | InChI=1S/C19H19NO4.ClH/c1-20-6-5-11-8-14-19(24-9-23-14)17-15(11)12(20)7-10-3-4-13(22-2)18(21)16(10)17;/h3-4,8,12,21H,5-7,9H2,1-2H3;1H/t12-;/m0./s1 |
Standard InChI Key | SRGIVPUDHITDMK-YDALLXLXSA-N |
Isomeric SMILES | C[NH+]1CCC2=CC3=C(C4=C2[C@@H]1CC5=C4C(=C(C=C5)OC)O)OCO3.[Cl-] |
SMILES | CN1CCC2=CC3=C(C4=C2C1CC5=C4C(=C(C=C5)OC)O)OCO3.Cl |
Canonical SMILES | C[NH+]1CCC2=CC3=C(C4=C2C1CC5=C4C(=C(C=C5)OC)O)OCO3.[Cl-] |
Chemical Properties and Structure
Chemical Identity and Composition
Bulbocapnine hydrochloride is chemically designated as 5H-Benzo[g]-1,3-benzodioxolo[6,5,4-de]quinolin-12-ol, 6,7,7a,8-tetrahydro-11-methoxy-7-methyl-, hydrochloride, (7aS)- . This compound has a molecular formula of C₁₉H₁₉NO₄·HCl with a corresponding molecular weight of 361.82 g/mol . The compound is registered with CAS number 632-47-3 and EC Number 211-178-6, providing standardized identification in chemical databases and regulatory contexts . The molecular structure features a methylenedioxy bridge alongside one free hydroxyl group, which contributes significantly to its pharmacological activities and chemical behavior in biological systems .
Physical Properties
Bulbocapnine hydrochloride presents as a tan solid with distinct thermal properties. The compound exhibits a melting point range of 209-210°C and a substantially higher boiling point of 504°C at 760 mmHg pressure . These thermal characteristics influence its stability and handling requirements in laboratory and pharmaceutical settings. The compound has a flash point of approximately 258.6°C, which is relevant for safety considerations during storage and processing . From a structural chemistry perspective, bulbocapnine hydrochloride has a calculated polar surface area (PSA) of 51.16000 and an XLogP3 value of 3.62150, parameters that provide insight into its potential for membrane permeability and biological distribution .
Structural Features and Relationships
The structure of bulbocapnine hydrochloride incorporates several key features that determine its biological activity. The compound belongs to the aporphine alkaloid class, characterized by a tetracyclic skeleton. A distinctive structural element is the presence of a methylenedioxy bridge combined with one free hydroxyl group, which distinguishes it from related alkaloids and influences its redox behavior . This structural configuration affects its interaction with biological targets and contributes to its specific pharmacological profile.
Natural Sources
Plant Origins and Distribution
Bulbocapnine occurs naturally in several plant species, with its hydrochloride salt being derived from these natural sources. The compound is primarily found in the roots of Corydalis species, which belong to the Fumariaceae family . These plants, commonly known as "crested lark" poppies, have historically been recognized for their toxic effects on livestock. Additionally, bulbocapnine can be isolated from Dicentra species (part of the Papaveraceae family), often referred to as "bleeding heart" or "Dutchman's breeches" poppies . These plant sources have provided the raw material for both traditional preparations and modern pharmaceutical isolation of the compound.
Seasonal Variation in Plants
Interestingly, bulbocapnine also occurs sporadically in Solidago spectabilis, commonly known as goldenrod herbs, which grow across the Western United States . The concentration of bulbocapnine in these plants demonstrates significant seasonal variation, with the active substance primarily appearing between August and December. During other months, these plants are generally considered safe for ruminants to consume, highlighting the temporal nature of this compound's presence in some plant species . This seasonal variation has important implications for agricultural management and potential commercial harvesting of bulbocapnine-containing plants.
Pharmacological Properties
Enzyme Inhibition Activities
Bulbocapnine hydrochloride exhibits potent inhibitory effects on multiple enzyme systems. Primarily, it acts as an acetylcholinesterase inhibitor, thereby increasing neuromuscular transmission by preventing the breakdown of acetylcholine at synaptic junctions . This action results in enhanced cholinergic activity and associated physiological responses. Additionally, the compound functions as a tyrosine hydroxylase inhibitor, which directly impacts the dopamine synthesis pathway . Tyrosine hydroxylase catalyzes the conversion of tyrosine to L-DOPA, the rate-limiting step in dopamine biosynthesis, and its inhibition by bulbocapnine hydrochloride effectively stalls dopamine production .
Beyond these primary mechanisms, bulbocapnine hydrochloride has been utilized as a tyrosine 3-monooxygenase inhibitor (EC 1.14.16.2) and diamine oxidase inhibitor (EC 1.4.3.22) in various research contexts . These multiple enzyme interactions contribute to the compound's complex pharmacological profile and diverse physiological effects, making it a valuable tool in neurochemical research and potential therapeutic development.
Receptor Interactions
As a consequence of its enzyme inhibition properties, particularly its effects on dopamine biosynthesis, bulbocapnine hydrochloride functions as a dopamine receptor antagonist . This antagonism occurs primarily through indirect mechanisms, as the compound blocks the effects of dopamine on peripheral dopamine receptors by limiting its availability rather than through direct receptor binding . The compound's structural resemblance to apomorphine is notable, though functionally it acts as only a partial agonist in contrast to apomorphine's full agonist properties . This distinctive pharmacological profile positions bulbocapnine hydrochloride as a unique tool for investigating dopaminergic systems and developing potential therapeutics for conditions involving dopamine dysregulation.
Physiological Effects
Neuromuscular Effects
The acetylcholinesterase inhibitory activity of bulbocapnine hydrochloride leads to significant effects on neuromuscular function. By preventing acetylcholine breakdown, the compound increases neuromuscular transmission, which can result in enhanced muscle contraction and, at higher doses, muscle spasms . These effects manifest as increased muscle tone, potential fasciculations, and in severe cases, opisthotonos (severe spasms causing backward arching of the head, neck, and spine). The compound's impact on motor function is dose-dependent and can range from subtle increases in muscle tone to pronounced spastic conditions depending on the concentration and individual sensitivity .
Central Nervous System Effects
Research Findings and Comparisons
Reduction Activity Data
Studies examining the cupric-reduction activities of bulbocapnine and related alkaloids have generated significant quantitative data. The reduction curves for bulbocapnine are characteristically bell-shaped, achieving maximum reduction at alkaloid-to-copper ratios of approximately 1:1 to 2:1, with decreased activity observed at higher ratios . This non-linear relationship between concentration and activity has important implications for dosing and application in both research and potential therapeutic contexts.
Alkaloid | Relative Reduction Potency (pH 7.5) | Relative Reduction Potency (pH 4.5) |
---|---|---|
Boldine | Highest | Second highest |
Bulbocapnine | High | High |
Isocorydine | Moderate | Moderate |
Corydine | Moderate | Moderate |
Glaucine | Low | Low |
Table 1: Comparative reduction potency of selected aporphine alkaloids at different pH values, based on data from .
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